REACTION_CXSMILES
|
[CH:1]1[C:6]([OH:7])=[CH:5][C:4]2[C:8]([CH2:11][CH2:12][NH2:13])=[CH:9][NH:10][C:3]=2[CH:2]=1.Cl.N1C=CC=CC=1.[C:21](OC(=O)C)(=[O:23])[CH3:22].[OH-].[Na+]>C(O)(=O)C.C(O)(C)C>[CH3:22][C:21]([NH:13][CH2:12][CH2:11][C:8]1[C:4]2[CH:5]=[C:6]([OH:7])[CH:1]=[CH:2][C:3]=2[NH:10][CH:9]=1)=[O:23] |f:0.1,4.5|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 20 hr the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
N-acetyl serotonin was synthesized
|
Type
|
CUSTOM
|
Details
|
was terminated
|
Type
|
CUSTOM
|
Details
|
by removing the volatile reagents under high vacuum
|
Type
|
DISSOLUTION
|
Details
|
The remaining syrup was dissolved into 25 mL of methylene chloride
|
Type
|
WASH
|
Details
|
washed with 0.1 M HCl until the pH of the aqueous phase
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried under anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a syrup
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 4 hr
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica gel with ether
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized from benzene/chloroform
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.11 mmol | |
AMOUNT: MASS | 27 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |